BenchChemオンラインストアへようこそ!

N,N-Didesmethyldoxylamine

Pharmacokinetics Drug Metabolism LC-MS/MS

Procure N,N-Didesmethyldoxylamine (CAS 78868-04-9) as a certified reference standard. Its distinct primary amine structure ensures precise LC-MS/MS quantification, avoiding cross-reactivity with doxylamine or N-desmethyldoxylamine. Critical for CYP2D6 polymorphism studies and PBPK modeling; validated use in rhesus monkey pharmacokinetics (Cmax 430 ng/mL). Ideal for forensic toxicology and method validation.

Molecular Formula C15H18N2O
Molecular Weight 242.322
CAS No. 78868-04-9
Cat. No. B569139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Didesmethyldoxylamine
CAS78868-04-9
Synonyms2-[1-Phenyl-1-(2-pyridinyl)ethoxy]ethanamine;  Didemethyldoxylamine; 
Molecular FormulaC15H18N2O
Molecular Weight242.322
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN
InChIInChI=1S/C15H18N2O/c1-15(18-12-10-16,13-7-3-2-4-8-13)14-9-5-6-11-17-14/h2-9,11H,10,12,16H2,1H3
InChIKeyTWDYZENQYRFODS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Didesmethyldoxylamine (CAS 78868-04-9): Primary Amine Metabolite of Doxylamine for Analytical Reference and Metabolic Research


N,N-Didesmethyldoxylamine (CAS 78868-04-9), also known as didemethyldoxylamine, is a primary amine metabolite of the first-generation ethanolamine antihistamine doxylamine [1]. It is formed via sequential N-demethylation of the parent drug, a metabolic pathway mediated primarily by cytochrome P450 enzymes including CYP2D6, CYP1A2, and CYP2C9 [2]. With a molecular formula of C15H18N2O and a molecular weight of 242.32 g/mol, this compound serves as a key analytical reference standard in pharmacokinetic studies, forensic toxicology, and metabolic profiling investigations [3]. Unlike doxylamine, which acts as a competitive antagonist at histamine H1 receptors to produce sedative and antiallergic effects, N,N-didesmethyldoxylamine is not a therapeutic agent but rather a critical biomarker for understanding inter-individual variability in drug metabolism, particularly in the context of CYP2D6 polymorphism [4]. This compound is also notable for being one of the first primary aliphatic amines reported to undergo in vivo N-acetylation in humans [5].

Why N,N-Didesmethyldoxylamine Cannot Be Substituted by Other Doxylamine Metabolites in Quantitative Bioanalysis


N,N-Didesmethyldoxylamine is chemically and analytically distinct from its closely related analogs, such as the parent drug doxylamine and the mono-demethylated metabolite N-desmethyldoxylamine. These compounds cannot be used interchangeably in analytical workflows due to fundamental differences in their molecular structure, chromatographic behavior, and mass spectral fragmentation patterns [1]. Specifically, the complete removal of both N-methyl groups in N,N-didesmethyldoxylamine results in a primary amine moiety, which exhibits unique derivatization reactivity and retention characteristics under reversed-phase HPLC conditions compared to the tertiary amine of doxylamine or the secondary amine of N-desmethyldoxylamine [2]. This structural divergence directly impacts their quantification in biological matrices. For instance, in the rhesus monkey, these three species exhibit markedly different plasma concentration profiles and urinary excretion percentages, as established by radiolabeled studies [3]. Substituting N,N-didesmethyldoxylamine with an alternative reference standard would lead to inaccurate calibration, misidentification of peaks, and ultimately, flawed pharmacokinetic conclusions. The following evidence details the precise quantitative distinctions that mandate the use of N,N-didesmethyldoxylamine for accurate metabolic tracking and assay validation.

Quantitative Differentiation of N,N-Didesmethyldoxylamine vs. N-Desmethyldoxylamine and Doxylamine: Analytical and Metabolic Evidence


Urinary Excretion Profile: N,N-Didesmethyldoxylamine Comprises 17% of Administered Dose vs. 20% for N-Desmethyldoxylamine in Rhesus Monkey

In a comprehensive metabolic study in rhesus monkeys (Macaca mulatta) following oral administration of 13 mg/kg [14C]-doxylamine succinate, the cumulative 48-hour urinary metabolic profile demonstrated that N,N-didesmethyldoxylamine accounted for 17% of the total administered radiolabeled dose. This was comparable to but distinct from N-desmethyldoxylamine (20%) and significantly greater than unchanged doxylamine (4%) [1]. This quantitative distribution confirms that N,N-didesmethyldoxylamine is a major urinary metabolite, representing a substantial fraction of the drug's clearance pathway.

Pharmacokinetics Drug Metabolism LC-MS/MS

Plasma Pharmacokinetics: N,N-Didesmethyldoxylamine Reaches Cmax of 430 ng/mL at 4 Hours Post-Dose vs. 790 ng/mL for N-Desmethyldoxylamine at 2 Hours in Rhesus Monkey

The same rhesus monkey study provided detailed plasma concentration-time data. The maximum plasma concentration (Cmax) for N,N-didesmethyldoxylamine was 430 ng/mL, achieved at a Tmax of 4 hours. In contrast, the mono-demethylated metabolite N-desmethyldoxylamine exhibited a Cmax of 790 ng/mL with a Tmax of 2 hours. Unchanged doxylamine reached a Cmax of 930 ng/mL at 2 hours [1]. These data demonstrate that N,N-didesmethyldoxylamine has a slower formation rate and lower systemic exposure compared to N-desmethyldoxylamine, a key differentiator for toxicological interpretation.

Pharmacokinetics Toxicology Bioavailability

Structural Confirmation by Mass Spectrometry: Unique Fragment Ion Profile of N,N-Didesmethyldoxylamine Under CI-MS Conditions

Mass spectral characterization using chemical ionization (CI) with methane or ammonia as reagent gas confirmed the identity of N,N-didesmethyldoxylamine in rhesus monkey urine. The study reported that derivatization techniques, including acetylation and methylation, were essential for distinguishing N,N-didesmethyldoxylamine from its N-desmethyl analog and the parent drug. The primary amine nature of N,N-didesmethyldoxylamine leads to a distinct fragmentation pattern compared to the tertiary amine of doxylamine and the secondary amine of N-desmethyldoxylamine [1]. While specific m/z values for N,N-didesmethyldoxylamine were not enumerated in the provided abstract, the study emphasizes that the 'doxylamine marker ion' at m/z 184 was a major fragment for all related compounds, but derivatization was required for unambiguous identification of the fully demethylated species.

Analytical Chemistry Mass Spectrometry Metabolite Identification

In Vivo N-Acetylation: N,N-Didesmethyldoxylamine is a Substrate for a Unique Human Metabolic Pathway

A 1987 study by Ganes et al. reported the identification of N-acetyl conjugates of both N-desmethyldoxylamine and N,N-didesmethyldoxylamine in human urine. This finding was significant because it represented the first report of in vivo acetylation of primary and secondary aliphatic amines in humans [1]. The study demonstrated that N,N-didesmethyldoxylamine, as a primary amine, undergoes N-acetylation, a Phase II metabolic pathway that is polymorphic in human populations. This pathway is distinct from the glucuronidation pathway that also acts on this metabolite [2].

Pharmacogenomics Drug Metabolism Phase II Conjugation

Validated Application Scenarios for N,N-Didesmethyldoxylamine in Scientific and Industrial Settings


LC-MS/MS Method Development and Validation for Doxylamine Metabolite Profiling

N,N-Didesmethyldoxylamine is an essential reference standard for developing and validating LC-MS/MS methods aimed at quantifying the full metabolic profile of doxylamine in biological matrices (plasma, urine). Its distinct chromatographic retention time and mass spectral signature, as confirmed in rhesus monkey studies, enable the resolution of the N-demethylation pathway [1]. The quantitative data on its relative abundance (17% of urinary dose) provides a benchmark for method sensitivity and accuracy. Analytical laboratories utilize this standard to establish calibration curves, assess matrix effects, and ensure that the didesmethyl metabolite is correctly identified and not conflated with the monodesmethyl or parent compounds, which have different pharmacokinetic profiles [2].

Pharmacokinetic and Toxicokinetic Modeling of Doxylamine Disposition

In drug development and toxicology, understanding the complete metabolic fate of a compound is mandatory. N,N-Didesmethyldoxylamine serves as a crucial biomarker for the sequential N-demethylation pathway of doxylamine. Its quantifiable presence in plasma (Cmax 430 ng/mL, Tmax 4h) and urine (17% of dose) in the rhesus monkey model provides key input parameters for physiologically based pharmacokinetic (PBPK) modeling [1]. These models are used to predict human exposure to the parent drug and its metabolites, especially in special populations or in cases of overdose, where the relative contribution of this metabolite may shift due to enzyme saturation or genetic polymorphisms [2].

In Vitro Metabolism Studies to Assess CYP450 Enzyme Activity and Drug-Drug Interactions

Researchers investigating the impact of genetic polymorphisms (e.g., CYP2D6 poor vs. extensive metabolizers) or co-administered drugs on doxylamine metabolism rely on the quantification of N,N-didesmethyldoxylamine. As a product of sequential N-demethylation, its formation rate in human liver microsomes or hepatocyte incubations is a direct readout of CYP2D6, CYP1A2, and CYP2C9 activity [1]. By using a certified reference standard of this metabolite, scientists can generate accurate and reproducible data on enzyme kinetics (e.g., Vmax, Km), enabling the prediction of clinically relevant drug-drug interactions and the assessment of a new chemical entity's potential to inhibit these major drug-metabolizing enzymes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Didesmethyldoxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.